molecular formula C17H17NO2 B128758 Apomorphine CAS No. 58-00-4

Apomorphine

Cat. No. B128758
CAS RN: 58-00-4
M. Wt: 267.32 g/mol
InChI Key: VMWNQDUVQKEIOC-CYBMUJFWSA-N
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Description

Apomorphine (APO) is a well-known aporphine derivative that functions as a non-selective dopamine agonist, activating a range of dopamine receptors including D1, D2S, D2L, D3, D4, and D5. It also interacts with serotonin receptors and α-adrenergic receptors. APO has a variety of medical applications, such as inducing vomiting in dogs, treating addiction in humans, managing erectile dysfunction, hypoactive sexual desire disorder, and Parkinson's disease (PD). It is particularly used in advanced stages of PD for patients with persistent motor fluctuations unresponsive to other treatments. Recent studies suggest a potential role for APO in treating Alzheimer’s disease by stimulating Aβ catabolism, which could reduce neural cell death .

Synthesis Analysis

The synthesis of apomorphine has been achieved through a convergent total synthesis approach. The key step involves a [4+2]-cycloaddition reaction followed by a hydrogen migration, which allows for the regioselective formation of the aporphine core. This method has been shown to produce apomorphine hydrochloride with high yield and purity after a series of steps involving benzyne chemistry .

Molecular Structure Analysis

Apomorphine's structure is similar to that of dopamine, which enables it to mimic the neurotransmitter's activity and stimulate dopamine receptors in the brain. The presence of substituents on the aporphine molecule, such as methoxy or chloro groups, can significantly influence its affinity for dopamine receptors. For instance, compounds with an N-n-propyl group and a 2-hydroxy or methoxy group have shown high D2 receptor affinity and selectivity .

Chemical Reactions Analysis

Apomorphine's activity as a dopamine agonist is due to its ability to interact with dopamine receptors in the brain. The molecule's structural features, such as the presence of a 2-substituent, can enhance this interaction. For example, the addition of an N-n-propyl group and a 2-hydroxy or methoxy group can increase the affinity for D2 receptors and the selectivity over D1 receptors .

Physical and Chemical Properties Analysis

Apomorphine is a lipophilic compound, which has implications for its administration and delivery. To improve its oral bioavailability, lipophilic prodrugs of apomorphine have been synthesized, such as dilauroyl apomorphine (DLA) and dipalmitoyl apomorphine (DPA). These prodrugs can be incorporated into self-emulsifying drug delivery systems (SEDDS) to control their enzymatic degradation in biorelevant media, potentially allowing for oral delivery and lymphatic transport .

Case Studies and Clinical Applications

Apomorphine has been studied in various clinical contexts. For example, it has been used to induce penile erections in impotent patients, suggesting a subgroup of these patients may have impaired central dopamine function. Apomorphine testing could serve as a diagnostic tool to identify patients who might respond to treatment with dopamine receptor agonists like bromocriptine . Additionally, apomorphine's effects on growth hormone secretion, prolactin secretion, and other physiological responses have been used to evaluate dopamine function in psychiatric and neurological disorders . In the context of PD, apomorphine has been shown to up-regulate neurotrophic factors like NGF and GDNF in cultured mouse astrocytes, suggesting neuroprotective effects . Furthermore, apomorphine-induced activation of dopamine receptors has been shown to modulate FGF-2 expression in astrocytic cultures, promoting the survival of dopaminergic neurons . Lastly, apomorphine's effects on the swimming behavior of Daphnia magna have been explored as a novel tool to assess the impact of dopamine receptor agonists on locomotor activity .

Scientific Research Applications

Stability in Pharmaceutical Preparations

Apomorphine, a dopamine receptor agonist, has been studied for its stability in pharmaceutical preparations. Research shows that R(-) Apomorphine hydrochloride (ApoHCI) in aqueous solutions of sodium metabisulphite remains stable for up to six months under specific conditions, highlighting its potential for long-term use in clinical research (Ng Ying Kin et al., 2001).

Therapeutic and Diagnostic Applications

Apomorphine has been repurposed for various potential therapeutic and diagnostic applications beyond its original use for Parkinson’s disease. Its pleiotropic biological functions suggest roles in neurological diseases like restless legs syndrome, Huntington’s chorea, amyotrophic lateral sclerosis, Alzheimer’s disease, disorders of consciousness, sexual disorders, neuroleptic malignant syndrome, and cancer (Auffret et al., 2019).

Role in Parkinson’s Disease Treatment

Current research underscores apomorphine's effectiveness in treating symptoms of Parkinson’s Disease (PD). Its rapid onset of action due to its highly lipophilic structure makes it beneficial for managing on/off symptoms of PD. With improved delivery systems and side effect management, apomorphine's use in PD treatment has become more widespread (Boyle & Ondo, 2015).

Pharmacological Properties and Therapeutic Use

Apomorphine activates multiple receptors, including dopamine, serotonin, and α-adrenergic receptors. It's used in veterinary medicine to induce vomiting in dogs and in human medicine for various treatments, including addiction, erectile dysfunction, hypoactive sexual desire disorder, and advanced Parkinson’s disease. Recent studies have also suggested its role in treating Alzheimer’s disease (Ribaric, 2012).

Alzheimer’s Disease Research

Apomorphine has shown promise in Alzheimer’s disease research. In an AD mouse model, apomorphine was effective in promoting amyloid-β degradation, suggesting its potential as a therapeutic agent in Alzheimer’s disease management (Himeno et al., 2011).

Effects on the Mouse Hippocampus

Studies on the mouse hippocampus have revealed that apomorphine impacts learning, memory, synaptic plasticity, dendritic length, and oxidative stress. These findings contribute to our understanding of the broader effects of dopaminergic activation in non-motor brain areas (Arroyo-García et al., 2018).

Influence on Erectile Function

Research on apomorphine's role in erectile function has been significant. Its use as a pharmacological probe for dopaminergic receptors and its clinical application for erectile dysfunction treatment are well-documented (Hsieh et al., 2004).

Future Directions

There are promising works in neuroprotection or addiction for Apomorphine . Innovations in advanced therapies for PD include novel formulations of levodopa for continuous delivery via subcutaneous infusion as an alternative to surgical enteral tube placement . There are also promising results from studies of pulmonary, sublingual and transdermal routes .

properties

IUPAC Name

(6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
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InChI

InChI=1S/C17H17NO2/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12/h2-6,13,19-20H,7-9H2,1H3/t13-/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

VMWNQDUVQKEIOC-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

314-19-2 (hydrochloride anhydrous), 41372-20-7 (hydrochloride hemihydrate)
Record name Apomorphine [BAN]
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DSSTOX Substance ID

DTXSID8022614
Record name Apomorphine
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Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Apomorphine
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Solubility

MINUTE, WHITE OR GRAYISH WHITE, GLISTENING CRYSTALS OR WHITE POWDER; ODORLESS; SOLN ARE NEUTRAL TO LITMUS; LEVOROTATORY IN DIL ACID; 1 G SOL IN 50 ML WATER, IN ABOUT 50 ML ALCOHOL, & IN ABOUT 20 ML WATER @ 80 °C; PPT BY TANNIC ACID & OTHER ALKALOIDAL PRECIPITANTS & DECOMP BY OXIDIZING AGENTS. /HCL/, Sol in alcohol, acetone, chloroform; slightly sol in water, benzene, ether, petroleum ether, Slightly soluble in hydrochloric acid, ligand; soluble in ethanol, ethyl ether, acetone, benzene, chloroform, alkalies, In water, 1.66X10+4 mg/L at 16 °C, 5.10e-01 g/L
Record name APOMORPHINE
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Record name Apomorphine
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Mechanism of Action

Apomorphine is a non-ergoline dopamine agonist with high binding affinity to dopamine D2, D3, and D5 receptors. Stimulation of D2 receptors in the caudate-putamen, a region of the brain responsible for locomotor control, may be responsible for apomorphine's action. However, the means by which the cellular effects of apomorphine treat hypomobility of Parkinson's remain unknown., The exact mechanism of action of apomorphine hydrochloride in the treatment of Parkinson's disease has not been fully elucidated but may involve stimulation of postsynaptic dopamine D2 receptors within the caudate-putamen in the brain. Apomorphine has been shown to improve motor function in an animal model of Parkinson's disease. In particular, apomorphine attenuates the motor deficits associated with neurotoxin (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine ([MPTP])-induced lesions in the ascending nigrostriatal dopaminergic pathway in primates., Apomorphine hydrochloride is a nonergot-derivative dopamine receptor agonist that is structurally and pharmacologically related to dopamine. In in vitro studies, apomorphine hydrochloride demonstrated a higher affinity for the dopamine D4 receptor than for dopamine D2, D3, or D5 receptors. Apomorphine hydrochloride binds with moderate affinity to alpha-adrenergic (alpha1D, alpha2B, alpha2C) receptors but has little or no affinity for dopamine D1 receptors, serotonergic (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C) receptors, beta1- or beta2-adrenergic receptors, or histamine H1 receptors. /Apomorphine hydrochloride/
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Impurities

(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-11-ol (apocodeine); morphine
Record name APOMORPHINE
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Product Name

Apomorphine

Color/Form

Hexagonal plates from chloroform+petroleum ether; rods from ether

CAS RN

58-00-4, 41372-20-7
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Melting Point

195 °C (decomposes), MP: 127-128 °C; specific optical rotation: -88 deg at 24 °C/D (c = 1.12 in 0.1 N HCl) /Diacetate ester/
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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